molecular formula C13H19O5P B1267749 Benzyl 2-(diethoxyphosphoryl)acetate CAS No. 7396-44-3

Benzyl 2-(diethoxyphosphoryl)acetate

Cat. No. B1267749
CAS RN: 7396-44-3
M. Wt: 286.26 g/mol
InChI Key: OTRQFHJPBPUOES-UHFFFAOYSA-N
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Description

Benzyl 2-(diethoxyphosphoryl)acetate is a synthetic compound that has been shown to have a variety of biological activities, including glutamate receptor modulating activity, inhibition of cancer cell growth, and antiviral activity .


Synthesis Analysis

The synthesis of Benzyl 2-(diethoxyphosphoryl)acetate involves heating with triethyl phosphite and benzyl bromoacetate at 80°C with concurrent removal of ethyl bromide for 1 hour. After the distillation is complete, the heating is stopped and isovaleraldehyde is added to the cooled residue. A 50% aqueous solution of potassium carbonate is added. The solution becomes turbid after 15 minutes. It is stirred for 3-4 hours at 25-30°C and monitored by HPLC .


Molecular Structure Analysis

The molecular formula of Benzyl 2-(diethoxyphosphoryl)acetate is C13H19O5P, and its molecular weight is 286.26 . The InChI code is 1S/C13H19O5P/c1-3-17-19(15,18-4-2)11-13(14)16-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 .


Physical And Chemical Properties Analysis

Benzyl 2-(diethoxyphosphoryl)acetate is a solid or liquid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.67, indicating its lipophilicity . It has a molar refractivity of 72.37 and a TPSA of 71.64 Ų .

Scientific Research Applications

Glutamate Receptor Modulating Activity

“Benzyl 2-(diethoxyphosphoryl)acetate” has been shown to have glutamate receptor modulating activity . Glutamate receptors are synaptic receptors located primarily on the membranes of neuronal cells. Modulating these receptors can have potential implications in the treatment of neurological disorders.

Inhibition of Cancer Cell Growth

This compound has been found to inhibit the growth of cancer cells . This suggests that it could potentially be used in cancer research and treatment, although more studies would be needed to confirm its efficacy and safety.

Antiviral Activity

“Benzyl 2-(diethoxyphosphoryl)acetate” also exhibits antiviral activity . This means it could potentially be used in the development of antiviral drugs.

Use in Chemical Synthesis

Given its chemical structure, “Benzyl 2-(diethoxyphosphoryl)acetate” can be used in various chemical synthesis processes . Its properties make it a valuable compound in the field of material science.

Safety and Hazards

Benzyl 2-(diethoxyphosphoryl)acetate is considered hazardous. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl 2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O5P/c1-3-17-19(15,18-4-2)11-13(14)16-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRQFHJPBPUOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)OCC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299957
Record name Benzyl (diethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(diethoxyphosphoryl)acetate

CAS RN

7396-44-3
Record name 7396-44-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl (diethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of bromo-acetic acid benzyl ester (229 g, 1.0 mol) and phosphorous acid triethyl ester (166 g, 1.0 mol) was stirred at reflux for 10 hrs and the solvent was evaporated in vacuo to give crude (diethoxy-phosphoryl)-acetic acid benzyl ester (230 g) which was directly used for next step.
Quantity
229 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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